molecular formula C6H10O2 B582175 2-Oxaspiro[3.3]heptan-6-ol CAS No. 1363381-08-1

2-Oxaspiro[3.3]heptan-6-ol

Cat. No. B582175
M. Wt: 114.144
InChI Key: WDXLQCGOCCFQBJ-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-ol, also known as Oxaspiroheptan, is a bicyclic heterocyclic compound that has been the subject of numerous scientific studies. It is a compound that has been used in the synthesis of a variety of drugs and has been studied for its potential applications in medicine, pharmacology, and biochemistry.

Scientific research applications

Synthesis and Properties Enhancement

An improved synthesis technique for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been developed, leading to a product with enhanced stability and solubility when isolated as a sulfonic acid salt. This advancement allows for a broader range of reaction conditions with the spirobicyclic compound, showcasing its potential in various chemical syntheses and applications in scientific research (van der Haas et al., 2017).

Biocatalytic Applications

The compound has been used in a biocatalytic process to achieve desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative. This process, mediated by ketoreductase, provides access to high enantiopurity alcohols, demonstrating the compound's utility in stereoselective synthesis and its potential applications in creating building blocks for chemistry, biochemistry, and drug design (O'Dowd et al., 2022).

Novel Synthesis Routes

Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, showcasing the compound's versatility. These routes provide a convenient entry point to novel compounds, accessing chemical spaces complementary to traditional piperidine ring systems and highlighting the broad applicability of 2-oxaspiro[3.3]heptan-6-ol derivatives in medicinal chemistry and drug discovery (Meyers et al., 2009).

Medicinal Chemistry and Drug Design

The compound and its derivatives have been incorporated into the synthesis of amino acids and ornithine and GABA analogues, contributing to the family of sterically constrained amino acids. These novel amino acids are utilized in chemistry, biochemistry, and drug design, indicating the compound's role in developing new therapeutic agents and biochemical tools (Radchenko et al., 2010).

Advancements in Organic Synthesis

Research has focused on the intermolecular crossed [2 + 2] cycloaddition promoted by visible-light triplet photosensitization, providing expedient access to polysubstituted 2-oxaspiro[3.3]heptanes. This method highlights the compound's potential in organic synthesis, particularly in medicinal chemistry, where spiro[3.3]heptane motifs serve as gem-dimethyl and carbonyl bioisosteres, crucial for drug development (Murray et al., 2021).

properties

IUPAC Name

2-oxaspiro[3.3]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-6(2-5)3-8-4-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXLQCGOCCFQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719176
Record name 2-Oxaspiro[3.3]heptan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[3.3]heptan-6-ol

CAS RN

1363381-08-1
Record name 2-Oxaspiro[3.3]heptan-6-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.3]heptan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxaspiro[3.3]heptan-6-ol
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